2-Methyl-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activity
2-Methyl-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and tested for their antiproliferative activity in various cell lines, including non-cancer human dermal microvascular endothelial cells (HMEC-1) and several cancer cells. The compounds demonstrated significant inhibitory effects, affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production in ovarian carcinoma cells (Facchetti et al., 2020).
Mass Spectrometry Analysis
The mass spectra of 5,6,7,8-tetrahydroquinoline and its derivatives have been recorded, aiding in the interpretation of fragmentation mechanisms. This research contributes to a deeper understanding of the molecular structure and chemical behavior of these compounds (Draper & Maclean, 1968).
X-Ray Diffraction Studies
Substituted tetrahydroquinolines, including 5,6,7,8-tetrahydroquinoline derivatives, have been studied using single-crystal X-ray diffraction. This research provides detailed insights into the structural aspects of these compounds, which is crucial for their applications in various scientific fields (Albov et al., 2004).
Synthesis and Molecular Structure
The synthesis and molecular structure of various 5,6,7,8-tetrahydroquinoline derivatives have been explored. These studies contribute to the field of organic chemistry by providing methodologies for synthesizing novel compounds with potential applications in medicinal chemistry (Rudenko et al., 2013).
Trifluoromethyl-Containing Derivatives
5,6,7,8-Tetrahydroquinolines containing trifluoromethyl groups have been synthesized, showcasing their importance in medicinal chemistry due to their partially-saturated bicyclic ring and stable CF3 group. These compounds hold potential for various pharmaceutical applications (Johnson et al., 2013).
Anticancer and Antimicrobial Activities
Novel tetrahydroquinolines have been synthesized and evaluated for their anticancer and antimicrobial properties. This research suggests the potential of these compounds in developing new therapies for cancer and infectious diseases (Faidallah et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5,6,7,8-tetrahydroquinoline are various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . These cells are the primary targets due to the compound’s antiproliferative activity .
Mode of Action
This compound: interacts with its targets by affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production . This interaction results in significant changes in the cells, leading to their antiproliferative activity .
Biochemical Pathways
The biochemical pathways affected by This compound primarily involve the cell cycle and mitochondrial function . The compound’s interaction with its targets leads to changes in these pathways, resulting in the disruption of cell proliferation and the induction of cell death .
Result of Action
The result of This compound’s action is the inhibition of cell proliferation and the induction of cell death in various cancer cells . This is achieved through the compound’s interaction with its targets and its effects on cell cycle phases and mitochondrial function .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit antiproliferative activity in various cell types . This suggests that it may interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
2-Methyl-5,6,7,8-tetrahydroquinoline has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells . This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to affect cell cycle phases and induce mitochondrial membrane depolarization suggests that it may interact with biomolecules at the molecular level .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMPOZTRKHFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481449 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2617-98-3 | |
Record name | 2-methyl-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of chiral 2-Methyl-5,6,7,8-tetrahydroquinoline derivatives in medicinal chemistry?
A1: Research suggests that chiral this compound derivatives exhibit promising antiproliferative activity against various cancer cell lines. [, ] These compounds have demonstrated efficacy against human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). [] This activity makes them potential candidates for further investigation as novel anticancer agents.
Q2: How does the stereochemistry of this compound derivatives affect their biological activity?
A2: Studies indicate that the stereochemistry of these compounds significantly influences their antiproliferative effects. [] For instance, the (R)-enantiomer of an 8-substituted derivative exhibited considerably higher potency compared to its (S)-counterpart. [] This highlights the importance of stereochemical considerations during the development of these compounds as potential therapeutics.
Q3: What are the synthetic routes explored for the preparation of chiral 2-Methyl-5,6,7,8-tetrahydroquinolines?
A3: Researchers have investigated the synthesis of these compounds using naturally occurring monoterpenes like (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor as chiral building blocks. [] These methods aim to incorporate the chiral frameworks of these terpenes into the this compound structure, leading to the formation of optically active compounds.
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